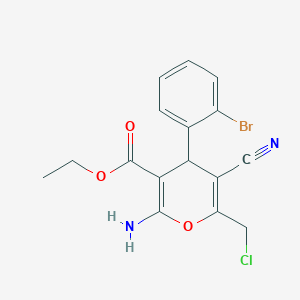
N'-cyclododecylidenedecanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-cyclododecylidenedecanehydrazide is an organic compound with the molecular formula C22H42N2O It is a hydrazide derivative, characterized by the presence of a hydrazone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclododecylidenedecanehydrazide typically involves the condensation reaction between cyclododecanone and decanehydrazide. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then purified through recrystallization to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for N’-cyclododecylidenedecanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-cyclododecylidenedecanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted hydrazone compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound may have potential as a biochemical probe or reagent in various biological assays.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of N’-cyclododecylidenedecanehydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may be relevant in catalytic processes or biochemical interactions. Additionally, the compound’s hydrophobic cyclododecyl group may facilitate interactions with lipid membranes or hydrophobic pockets in proteins, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclododecanone: A precursor in the synthesis of N’-cyclododecylidenedecanehydrazide.
Decanehydrazide: Another precursor used in the synthesis.
Cyclododecylhydrazone: A structurally similar compound with a different alkyl chain length.
Uniqueness
N’-cyclododecylidenedecanehydrazide is unique due to its specific combination of a cyclododecyl group and a decanehydrazide moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C22H42N2O |
|---|---|
Molekulargewicht |
350.6g/mol |
IUPAC-Name |
N-(cyclododecylideneamino)decanamide |
InChI |
InChI=1S/C22H42N2O/c1-2-3-4-5-9-14-17-20-22(25)24-23-21-18-15-12-10-7-6-8-11-13-16-19-21/h2-20H2,1H3,(H,24,25) |
InChI-Schlüssel |
MPWZOSWJUNXOGL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NN=C1CCCCCCCCCCC1 |
Kanonische SMILES |
CCCCCCCCCC(=O)NN=C1CCCCCCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


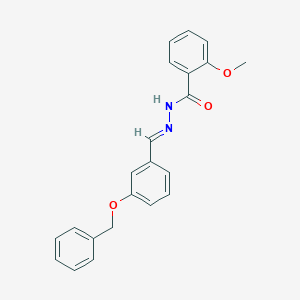
![N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzohydrazide](/img/structure/B448680.png)
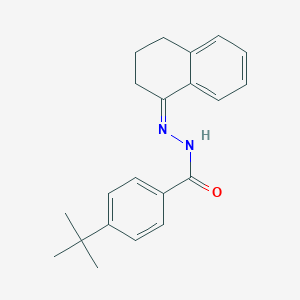
![N'-[1-(3,4-dimethylphenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B448688.png)

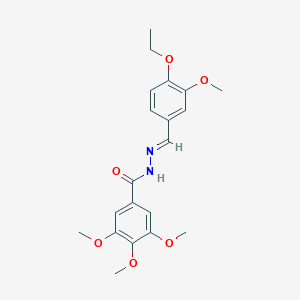
![1,4-Bis[4-(4-chloro-2-methylphenoxy)butanoyl]piperazine](/img/structure/B448691.png)
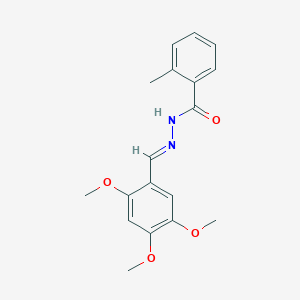
![N'-bicyclo[2.2.1]hept-2-ylidene-3-hydroxy-2-naphthohydrazide](/img/structure/B448693.png)
![N'~1~,N'~4~-bis[4-(benzyloxy)-3-methoxybenzylidene]succinohydrazide](/img/structure/B448696.png)

![N,N'-bis[4-(diethylamino)phenyl]hexanediamide](/img/structure/B448698.png)
